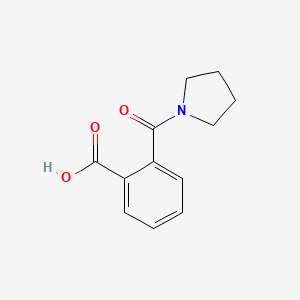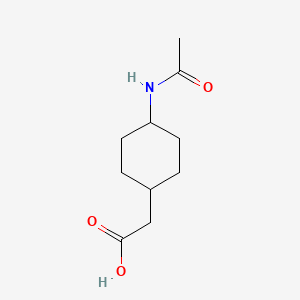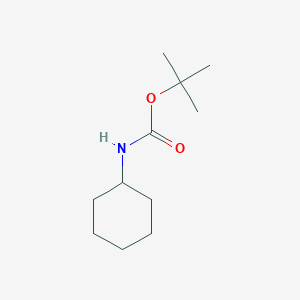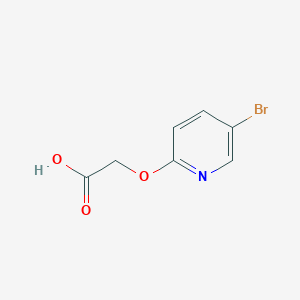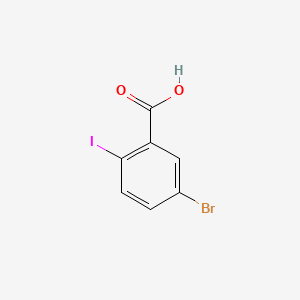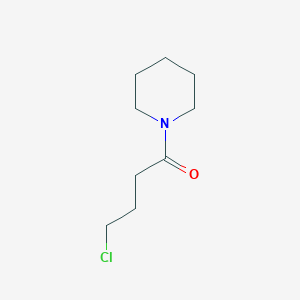
3-(furan-2-yl)propan-1-ol
概述
描述
3-(furan-2-yl)propan-1-ol is an organic compound with the molecular formula C7H10O2 It consists of a furan ring attached to a propanol chain
准备方法
Synthetic Routes and Reaction Conditions
Asymmetric Bioreduction: One of the green synthesis methods involves the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell biocatalysts like Lactobacillus paracasei BD101.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the green synthesis approach using biocatalysts is promising for large-scale production due to its high efficiency and environmentally friendly nature .
化学反应分析
Types of Reactions
Oxidation: 3-(furan-2-yl)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid or furan-2-carbaldehyde.
Reduction: 3-(furan-2-yl)propan-1-amine.
Substitution: Various substituted furans depending on the reagent used.
科学研究应用
3-(furan-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 3-(furan-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit bacterial growth by targeting bacterial enzymes or disrupting cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
相似化合物的比较
Similar Compounds
2-Furanpropanol: Similar structure but with different functional groups.
Ethyl 3-(furan-2-yl)propanoate: An ester derivative with different chemical properties.
3-(furan-2-yl)propanoic acid: A carboxylic acid derivative with distinct reactivity.
Uniqueness
3-(furan-2-yl)propan-1-ol is unique due to its specific combination of a furan ring and a propanol chain, which imparts distinct chemical properties and reactivity
属性
IUPAC Name |
3-(furan-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXPZEOZOFBBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949697 | |
| Record name | 3-(Furan-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26908-23-6 | |
| Record name | 2-Furanpropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26908-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-FURANPROPANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Furan-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(furan-2-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential synthetic applications of 2-furanpropanol?
A1: 2-Furanpropanol serves as a valuable starting material for synthesizing various organic compounds. For instance, it can be converted into γ-keto alcohols and dihydrofurans. [] This transformation highlights the versatility of 2-furanpropanol as a building block in organic synthesis. Additionally, 2-furanpropanol can undergo catalytic hydrogenation to yield tetrahydrofuran homologs through conjugated hydrogenolysis. [] This process demonstrates the potential of 2-furanpropanol in producing valuable heterocyclic compounds.
Q2: How does the structure of 2-furanpropanol influence its reactivity?
A2: The furan ring and the propanol side chain in 2-furanpropanol contribute to its unique reactivity. The furan ring is susceptible to hydrogenation, as demonstrated by its conversion to tetrahydrofuran derivatives. [, ] This reactivity stems from the inherent unsaturation of the furan ring. Furthermore, the presence of the hydroxyl group in the propanol side chain allows for various transformations, including oxidation to γ-keto alcohols. [] This combination of functionalities makes 2-furanpropanol a versatile precursor in organic synthesis.
Q3: What are the key research areas related to 2-furanpropanol?
A3: Current research on 2-furanpropanol focuses on optimizing its conversion to valuable derivatives. Exploring new catalysts and reaction conditions for the hydrogenation of 2-furanpropanol is crucial to achieving high yields of desired products like tetrahydrofuran homologs. [, ] Additionally, investigating the synthesis of diverse γ-keto alcohols and dihydrofurans from 2-furanpropanol under varying reaction conditions is a promising area of research. [] These studies will provide valuable insights into the reactivity of 2-furanpropanol and pave the way for developing efficient synthetic routes to access various valuable compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

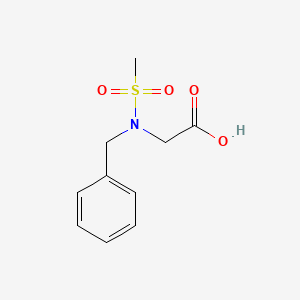
![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)
